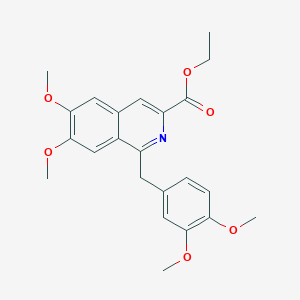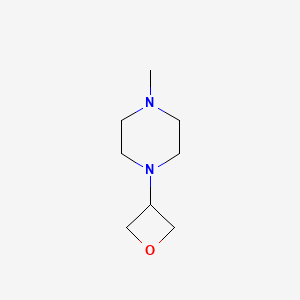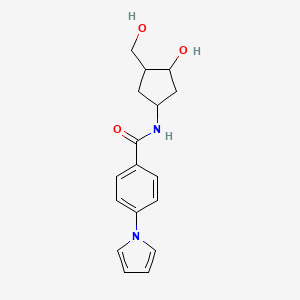![molecular formula C29H34N4O5 B2840393 3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide CAS No. 866848-12-6](/img/no-structure.png)
3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C29H34N4O5 and its molecular weight is 518.614. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potentials of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their wide range of biological activities. A recent study by Borik and Hussein (2021) synthesized new quinazoline and quinazolin-4-one derivatives, highlighting their antioxidant, antiulcer, anti-inflammatory activities, and hepatocytes and gastric mucosa protective activity against induced ulceration and toxicity. This work demonstrates the multifaceted therapeutic potential of quinazoline derivatives in addressing various pathological conditions through modulation of oxidative stress biomarkers and inflammatory mediators (Borik & Hussein, 2021).
Antiproliferative and Kinase Inhibition Activities
Mohareb et al. (2022) synthesized fused quinoline derivatives showing high inhibitions against several cancer cell lines and enzymatic activities, including c-Met and Pim-1 kinases. This suggests the potential application of quinazoline derivatives in cancer therapy, focusing on targeted inhibition of specific tyrosine kinases critical in cancer cell proliferation and survival (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).
Antimicrobial Activity
The antimicrobial potential of novel quinazolinone derivatives was investigated by Habib, Hassan, and El‐Mekabaty (2013), who synthesized compounds exhibiting significant activity against various microorganisms. This study underscores the role of quinazoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Habib, Hassan, & El‐Mekabaty, 2013).
properties
CAS RN |
866848-12-6 |
|---|---|
Molecular Formula |
C29H34N4O5 |
Molecular Weight |
518.614 |
IUPAC Name |
3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C29H34N4O5/c1-38-25-14-8-5-11-22(25)19-31-26(34)16-18-32-28(36)23-12-6-7-13-24(23)33(29(32)37)20-27(35)30-17-15-21-9-3-2-4-10-21/h5-9,11-14H,2-4,10,15-20H2,1H3,(H,30,35)(H,31,34) |
InChI Key |
UIWIMTPWBNOUAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



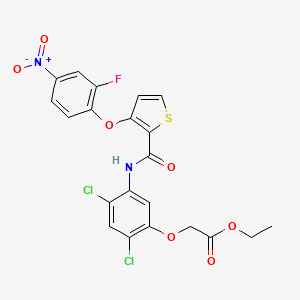

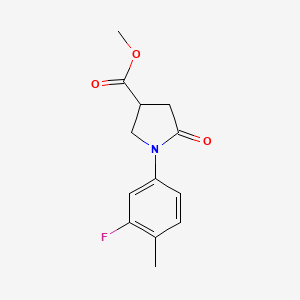
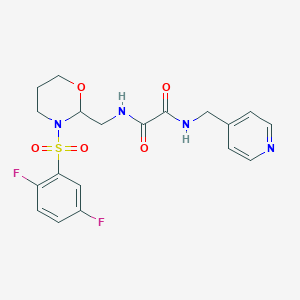
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)


![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2840319.png)
![(4E)-5-methyl-4-[[(2-methylquinolin-8-yl)amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2840321.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)
